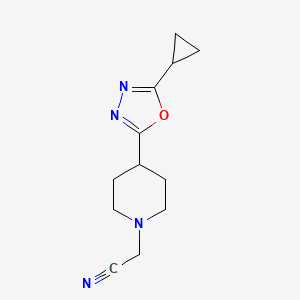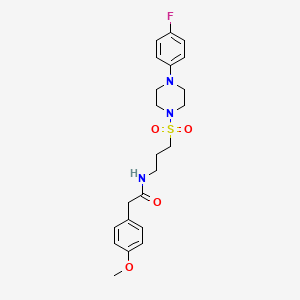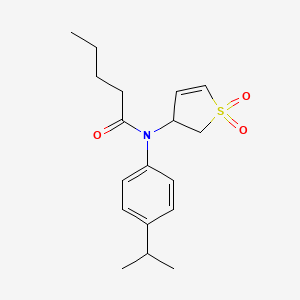![molecular formula C19H27N7O2S B2599070 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine CAS No. 2197284-77-6](/img/structure/B2599070.png)
4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine” is a complex organic molecule that contains several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring and a pyrazole ring . It is part of a class of compounds that have been studied for their potential as bromodomain inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-b]pyridazine derivative, which is a promising starting molecule for designing potent BRD4 BD inhibitors . The compound also contains a 1H-pyrazol-4-yl group attached to a sulfonyl group .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Several studies have focused on the synthesis and evaluation of biological activities of compounds related to the given chemical structure. These compounds exhibit a range of biological activities, including antihistaminic, anti-inflammatory, antimicrobial, and potential insecticidal properties.
Antihistaminic and Anti-inflammatory Properties : Gyoten et al. (2003) synthesized a series of compounds, including triazolo and imidazo pyridazines, demonstrating both antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting potential applications in treating allergic conditions like atopic dermatitis and allergic rhinitis Gyoten et al., 2003.
Cardiovascular Agents : Sato et al. (1980) reported the synthesis of triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, identifying compounds with significant coronary vasodilating and antihypertensive activities, indicating their potential as cardiovascular agents Sato et al., 1980.
Insecticidal Agents Against Cotton Leafworm : Soliman et al. (2020) synthesized new bioactive sulfonamide thiazole derivatives, including triazolo and pyrazolo[1,5-a]pyrimidine, showing potent insecticidal activities against the cotton leafworm, highlighting their potential in agricultural applications Soliman et al., 2020.
Herbicidal Activity : Research on triazolopyrimidine sulfonanilide herbicides reflects on the structure-activity relationships of compounds inhibiting acetolactate synthase, an enzyme crucial for plant growth, indicating their use in developing new herbicides Kleschick, 1994.
Antimicrobial Agents : Azab et al. (2013) focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating antibacterial activity and indicating potential applications in developing new antimicrobial agents Azab et al., 2013.
Mecanismo De Acción
Propiedades
IUPAC Name |
6-tert-butyl-3-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2S/c1-12-17(13(2)21-20-12)29(27,28)25-10-8-14(9-11-25)18-23-22-16-7-6-15(19(3,4)5)24-26(16)18/h6-7,14H,8-11H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDGCICMLKHRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2598988.png)



![2-(1H-benzo[d]imidazol-1-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2598995.png)

![N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2598997.png)


![N-[2-(2-methoxyphenoxy)ethyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2599004.png)
![1-butyl-4-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2599006.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2599009.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2599010.png)
